molecular formula C19H13N3OS B2531896 4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 325988-52-1

4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2531896
CAS No.: 325988-52-1
M. Wt: 331.39
InChI Key: RLIIQZRUQURHTC-UHFFFAOYSA-N
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Description

4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a cyano group, a benzamide moiety, and a dihydronaphthothiazole ring system. Its distinct chemical architecture makes it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of these amines with methyl cyanoacetate under solvent-free conditions at room temperature or with gentle heating . Another approach involves the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-cyano-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c20-11-12-5-7-14(8-6-12)18(23)22-19-21-17-15-4-2-1-3-13(15)9-10-16(17)24-19/h1-8H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIIQZRUQURHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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